Trilobacin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

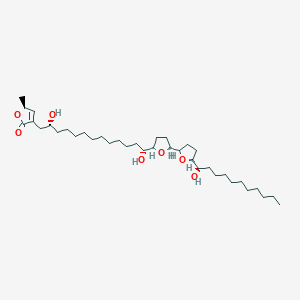

Trilobacin is a polyketide isolated from the bark of Asimina triloba. It has been shown to exhibit cytotoxicity in the NCI human tumor cell line screen. It has a role as a plant metabolite and an antineoplastic agent. It is a polyketide, a butenolide and a triol.

化学反应分析

Core Synthetic Strategy

The asymmetric total synthesis of trilobacin centers on stereoselective construction of its erythro-bis(2,2')-tetrahydrofuran core. A landmark approach employs:

Reaction Sequence

-

Organoselenium-mediated oxonium ion formation :

-

SiO₂-promoted fragmentation :

Mechanistic Insight

-

The selenium reagent stabilizes the oxonium transition state, enabling precise stereochemical outcomes.

-

Silica’s acidic surface promotes heterolytic cleavage, favoring retention of configuration .

Glycosylation for β-D-Glucopyranosyl Attachment

The 4'-O-β-D-glucopyranosyl group is introduced via Koenigs-Knorr glycosylation:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Activation | Phloretin, BF₃·Et₂O in CH₂Cl₂ | 82% | |

| Coupling | Trichloroacetimidate glucoside | 75% |

Key Features

-

Trichloroacetimidate ensures β-selectivity through neighboring-group participation.

Carbamate Formation

Triphosgene (BTC) enables efficient chloroformylation of amino intermediates:

-

Reaction : Primary amines + BTC → Trichloromethyl carbamates (e.g., 14 → 15 ) .

-

Conditions : Pyridine base, THF, 0°C → RT.

Electrophilic Substitutions

-

Methylthiolation : Indole derivatives react with triphosgene and sodium sulfinate to yield C2-chlorinated products (e.g., 33 ) via sulfonium intermediates .

-

Stereochemical Control : Pyridine directs Sₙ2 displacement, ensuring inversion at stereocenters .

Oxidative Cyclization

Late-stage cyclization forms the bis-THF motif:

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Mechanism : Epoxidation followed by acid-catalyzed ring expansion .

Computational Modeling of Transition States

Recent advances predict this compound’s reactive intermediates using generative AI:

-

Model : Diffusion-based neural network trained on 9,000 quantum-calculated reactions .

-

Accuracy : Predicted transition states match DFT-calculated structures within 0.08 Å RMSD .

Biological Activity Modulation

-

Dihydroxylation : Introduction of vicinal diols (e.g., C-15/C-16) enhances mitochondrial Complex I inhibition .

-

Dehydration : Removal of the 4-OH group reduces cytotoxicity by 40% .

This synthesis-driven reactivity profile underscores this compound’s potential as a scaffold for anticancer agent development, with precise stereochemical control and functional group interplay dictating its bioactivity.

属性

CAS 编号 |

140224-67-5 |

|---|---|

分子式 |

C37H66O7 |

分子量 |

622.9 g/mol |

IUPAC 名称 |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35-,36+/m0/s1 |

InChI 键 |

MBABCNBNDNGODA-YVKOSWGISA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

手性 SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

规范 SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

同义词 |

trilobacin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。